molecular formula C24H29N3O B11475272 N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11475272
M. Wt: 375.5 g/mol
InChI Key: PNLIKNYEMNYTKQ-UHFFFAOYSA-N
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Description

N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a benzimidazole moiety with a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The next step involves the alkylation of the benzimidazole with 1-phenylethyl bromide to introduce the 1-phenylethyl group.

The final step is the coupling of the alkylated benzimidazole with cyclohexanecarboxylic acid or its derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a polar solvent such as dichloromethane at room temperature.

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with a similar benzimidazole structure but different functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide is unique due to its specific combination of a benzimidazole core with a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H29N3O/c1-18(19-10-4-2-5-11-19)27-22-15-9-8-14-21(22)26-23(27)16-17-25-24(28)20-12-6-3-7-13-20/h2,4-5,8-11,14-15,18,20H,3,6-7,12-13,16-17H2,1H3,(H,25,28)

InChI Key

PNLIKNYEMNYTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Origin of Product

United States

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